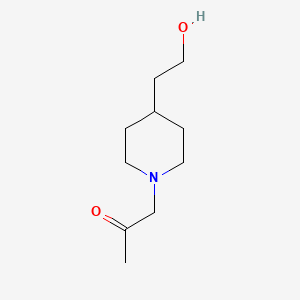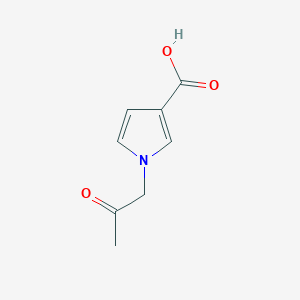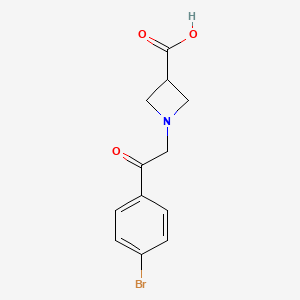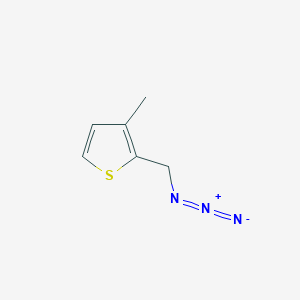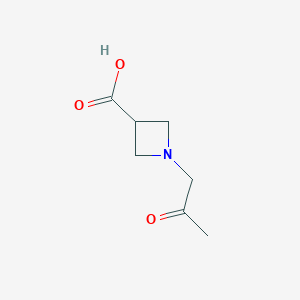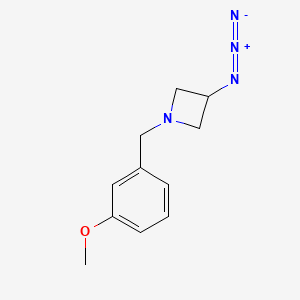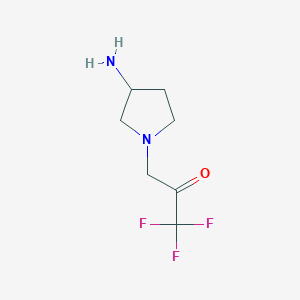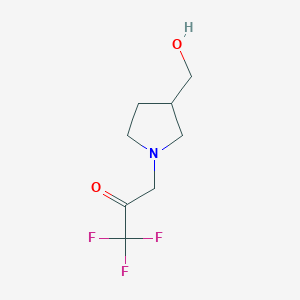
(3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone
説明
(3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular weight ofThis compound is 192.18 g/mol. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Tubulin Polymerization Inhibitors
Compounds with imidazole derivatives, similar to the structure of interest, have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines. For instance, a series of conjugates showed considerable cytotoxicity against prostate, lung, cervical, and breast cancer cell lines. These compounds inhibit microtubule assembly formation, indicating potential applications in cancer therapy (Mullagiri et al., 2018).
Synthesis of Imidazole Derivatives
Research on the synthesis of new imidazole derivatives containing β-lactam rings reveals the chemical versatility and potential pharmaceutical applications of such compounds. These studies highlight the methodologies for synthesizing compounds with imidazole rings, which could be relevant for developing new therapeutic agents (Askar et al., 2016).
Antimicrobial and Antitumor Activities
Various imidazole derivatives have been synthesized and characterized for their antimicrobial properties, aiming to develop broad-spectrum antibiotics. The studies involve binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to identify compounds with high antibacterial activity, suggesting potential applications in combating microbial resistance (Chandra et al., 2020).
Energetic Materials Research
Imidazole and related compounds have been explored for their applications in nitrogen-rich gas generators. The energetic properties of such compounds, including their heats of formation and detonation velocities, are of interest for applications in propellants and explosives, showcasing the versatility of imidazole-based compounds in various scientific and industrial fields (Srinivas et al., 2014).
作用機序
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. For instance, they can bind to enzymes, receptors, and other proteins, influencing their function .
Mode of action
The exact mode of action would depend on the specific target. Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, altering their activity .
Biochemical pathways
Imidazole derivatives can influence various biochemical pathways depending on their specific targets. For example, they can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely. Factors such as solubility, stability, and molecular size can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives can be diverse, ranging from changes in cell signaling to alterations in metabolic processes .
Action environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that (3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone and similar compounds could have potential applications in drug development.
特性
IUPAC Name |
(3-azidoazetidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c8-12-11-5-2-13(3-5)7(14)6-1-9-4-10-6/h1,4-5H,2-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBFCLDZXZRKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CN2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



